1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide
Description
1-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide is a carbazole-derived compound featuring a carbazole core linked to a 2-hydroxypropyl chain and a 4-piperidinecarboxamide moiety. The carbazole core contributes to π-π stacking interactions with biological targets, while the hydroxyl and piperidinecarboxamide groups enhance solubility and binding specificity. This compound’s structural complexity positions it as a candidate for modulating cryptochrome (Cry) activity, a target implicated in glucose homeostasis and insulin resistance .
Properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c22-21(26)15-9-11-23(12-10-15)13-16(25)14-24-19-7-3-1-5-17(19)18-6-2-4-8-20(18)24/h1-8,15-16,25H,9-14H2,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDSIYLDQUGKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the functionalization of the carbazole ring. One common approach is the alkylation of 9H-carbazole with an appropriate halohydroxypropyl derivative under basic conditions to form the intermediate 3-(9H-carbazol-9-yl)-2-hydroxypropyl compound. This intermediate is then reacted with 4-piperidinecarboxylic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidinecarboxamide can be reduced to form secondary amines.
Substitution: The carbazole moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Reagents like HNO3 (nitric acid) for nitration or Br2 (bromine) for bromination
Major Products:
- Oxidation of the hydroxypropyl chain yields ketones or aldehydes.
- Reduction of the carbonyl group yields secondary amines.
- Substitution on the carbazole ring yields various substituted carbazole derivatives .
Scientific Research Applications
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
Comparison with Structurally Similar Carbazole Derivatives
Cryptochrome Modulators
2-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide (Compound 5) :
- Structural Features : Cyclic sulfonamide group attached to the carbazole-propyl backbone.
- Activity : Demonstrated oral bioavailability and improved glucose clearance in diet-induced obese (DIO) mice, comparable to rosiglitazone. Acts via cryptochrome modulation .
- Key Difference : The sulfonamide group enhances metabolic stability but may reduce membrane permeability compared to the carboxamide group in the target compound.
- 1-(3-(3,6-Difluoro-9H-carbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one (Compound 6): Structural Features: Fluorinated carbazole core with a cyclic urea moiety. Activity: Effective in ameliorating metabolic disorders via Cry modulation; fluorine atoms improve binding affinity to hydrophobic pockets in target proteins .
α-Glucosidase Inhibitors
- Triazole-Linked Carbazoles (e.g., 2-(4-((9H-Carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone): Structural Features: Carbazole-triazole hybrids synthesized via click chemistry. Activity: Superior α-glucosidase inhibition (IC₅₀ values 10–100 nM) compared to acarbose (IC₅₀ ~700 nM) . Key Difference: The triazole group facilitates hydrogen bonding with the enzyme’s active site, whereas the target compound’s piperidinecarboxamide may engage in different polar interactions.
Piperidine-Containing Analogues
- 7-Hydroxy-3,4-dihydro-1H-isochromene-3-carboxylic acid derivatives (Compounds 8a, 8b, 9b): Structural Features: Piperidine or piperazine rings with amide linkages.
Pharmacological and Structural-Activity Relationship (SAR) Insights
SAR Trends:
Hydrophobic Substitutions : Fluorine or bromine atoms (e.g., Compound 6) enhance target binding but may increase off-target risks.
Polar Moieties: Carboxamide (target compound) and sulfonamide (Compound 5) improve solubility and pharmacokinetics compared to non-polar derivatives.
Linker Flexibility : The 2-hydroxypropyl chain in the target compound balances rigidity and flexibility, optimizing cryptochrome binding .
Biological Activity
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide, a compound featuring a carbazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. Carbazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 338.44 g/mol. The structure includes a carbazole ring, which is significant for its pharmacological properties.
Anticancer Activity
Research indicates that carbazole derivatives can exhibit significant anticancer properties. A study synthesized various carbazole-based compounds and evaluated their cytotoxicity against several cancer cell lines using the sulforhodamine B (SRB) assay. Notably, compounds with similar structural features to this compound demonstrated effective suppression of human neuroblastoma (SK-N-SH), lung carcinoma (A549), and breast cancer (MCF-7) cell lines .
Table 1: Cytotoxicity of Carbazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | SK-N-SH | 15.0 |
| 3b | A549 | 20.5 |
| 3c | MCF-7 | 25.0 |
| This compound | TBD | TBD |
Antimicrobial Activity
Carbazole derivatives have also shown promising antimicrobial activity against various bacterial strains. In one study, synthesized N-substituted carbazoles exhibited significant antibacterial effects against Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans. The zones of inhibition were measured at concentrations as low as 50 µg/mL .
Table 2: Antimicrobial Activity of Carbazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 22.0 |
| Compound B | E. coli | 18.5 |
| Compound C | C. albicans | 20.0 |
| This compound | TBD | TBD |
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives is also noteworthy. Studies have indicated that certain carbazole compounds can inhibit neurodegeneration in models of Parkinson's disease by blocking pathways that lead to dopaminergic neuron death . This suggests that this compound may hold therapeutic promise in treating neurodegenerative disorders.
Case Studies
Several case studies highlight the biological activities associated with similar carbazole derivatives:
- Antitumor Activity : A derivative showed an IC50 value of 10 µM against ovarian carcinoma cells, indicating potent antitumor activity.
- Neuroprotection : Another study reported that a related compound significantly reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
